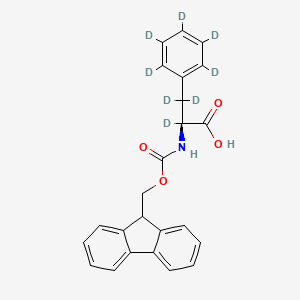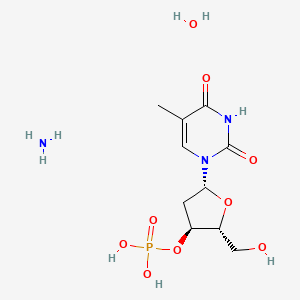
Benzyltriphenyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltriphenyltin is an organotin compound with the empirical formula C25H22Sn. It consists of a tin atom bonded to a benzyl group and three phenyl groups. This compound is part of the broader class of triphenyltin compounds, which have been extensively studied for their unique chemical properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyltriphenyltin can be synthesized through various methods. One common approach involves the reaction of benzyl halides with triphenyltin hydride under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is often produced using microwave irradiation techniques. This method involves the reaction of benzyl bromides with triphenyltin hydride in the presence of THF at around 60°C for approximately 30 minutes. This approach is favored for its efficiency and high yield, often achieving quantitative yields of 87-98% .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyltriphenyltin undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, and oxidation can lead to the formation of benzoic acids.
Substitution: this compound can participate in substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Substitution: N-bromosuccinimide (NBS) is often used as a bromine source for substitution reactions.
Major Products:
Oxidation: Benzoic acids are the primary products of oxidation reactions.
Substitution: Various substituted benzyl derivatives can be formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzyltriphenyltin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: Studies have explored its interactions with proteins and its potential as a biocidal agent.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antitumor agent.
Industry: this compound is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Wirkmechanismus
The mechanism of action of benzyltriphenyltin involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and alter their conformation, leading to changes in their activity. This interaction is crucial for its biocidal properties and its potential use in medical applications .
Vergleich Mit ähnlichen Verbindungen
- Triphenyltin Hydride (Ph3SnH)
- Triphenyltin Hydroxide (Ph3SnOH)
- Triphenyltin Chloride (Ph3SnCl)
- Triphenyltin Acetate (Ph3SnOAc)
Comparison: Benzyltriphenyltin is unique among triphenyltin compounds due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. For example, the benzylic position in this compound is more reactive compared to other triphenyltin compounds, making it suitable for specific oxidation and substitution reactions .
Eigenschaften
CAS-Nummer |
2847-58-7 |
|---|---|
Molekularformel |
C25H22Sn |
Molekulargewicht |
441.2 g/mol |
IUPAC-Name |
benzyl(triphenyl)stannane |
InChI |
InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H; |
InChI-Schlüssel |
QRDHEUGWMQEUHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)

![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)


